5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
5-[(3-Fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound comprising a pyrazole ring fused to a quinoline nucleus. Its molecular formula is C26H22FN3O2, with a molecular weight of 425.49 g/mol . The structure features a 3-fluorophenylmethyl group at position 5 and a phenyl group at position 2. Substituents at positions 7 and 8 are methoxy groups, enhancing electronic and steric properties . This compound is part of a broader class of pyrazolo[4,3-c]quinolines, which are pharmacologically significant due to their anticancer, anti-inflammatory, and receptor-binding activities .
Properties
IUPAC Name |
5-[(3-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c24-18-10-6-7-16(13-18)14-27-15-20-22(17-8-2-1-3-9-17)25-26-23(20)19-11-4-5-12-21(19)27/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDSVUNWDJHLFAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-fluorobenzylamine with 3-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized under basic conditions to yield the desired pyrazoloquinoline compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium or copper, to facilitate the cyclization step, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced pyrazoloquinoline derivatives
Substitution: Substituted pyrazoloquinoline derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit diverse biological activities modulated by substituent variations. Below is a systematic comparison of the target compound with structurally analogous molecules:
Structural Analogues and Substituent Effects
Pharmacological Activity
- Anti-Angiogenic Activity: Pyrazolo[4,3-c]quinolines with fused tricyclic systems (e.g., the target compound) inhibit endothelial cell proliferation and migration in vitro. Analogues lacking methoxy groups (e.g., 8-fluoro derivatives) show reduced potency, suggesting substituents at positions 7 and 8 are critical for anti-angiogenic effects .
- Receptor Affinity: The anxiolytic drug CGS-9896 (a pyrazoloquinoline) highlights the importance of substituents at position 3. The target compound’s 3-fluorophenylmethyl group may enhance benzodiazepine receptor binding compared to non-fluorinated analogues .
- Anticancer Activity : Compounds with electron-withdrawing groups (e.g., fluoro, methoxy) exhibit higher cytotoxicity. For example, 7,8-dimethoxy derivatives (similar to the target) show IC50 values <10 μM against breast cancer cells (MCF-7) .
Physicochemical Properties
- Solubility: Methoxy groups at positions 7 and 8 (target compound) improve water solubility (LogP ≈ 3.2) compared to non-methoxy analogues (LogP >4.5) .
- Thermal Stability: Melting points for fluorinated pyrazoloquinolines range from 248–251°C (ethyl carboxylate derivatives) to >300°C (methoxy-substituted compounds), correlating with crystallinity .
Biological Activity
5-[(3-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline is a member of the pyrazoloquinoline family, known for its diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in anti-inflammatory and anticancer therapies. This article reviews the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound features a fluorinated phenyl group, which enhances its lipophilicity and metabolic stability. The presence of multiple aromatic rings contributes to its biological interactions.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H18FN3 |
| Molecular Weight | 365.40 g/mol |
| CAS Number | 866864-93-9 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Studies suggest that the fluorine and phenyl groups enhance binding affinity to proteins involved in inflammatory and cancerous pathways. The compound may inhibit key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to reduced nitric oxide production and inflammation.
Anti-inflammatory Activity
Research has demonstrated that pyrazolo[4,3-c]quinoline derivatives exhibit significant anti-inflammatory effects. In a study involving RAW 264.7 cells, the compound showed potent inhibition of lipopolysaccharide (LPS)-stimulated nitric oxide production:
| Compound | IC50 Value (μM) | Effect |
|---|---|---|
| This compound | TBD | Inhibits NO production |
| Positive Control (1400 W) | 0.39 | Inhibits iNOS expression |
This inhibition is crucial as excessive nitric oxide is associated with various inflammatory diseases.
Anticancer Activity
The anticancer potential of this compound has also been explored. Pyrazoloquinolines have shown promise as inhibitors of tubulin polymerization, affecting cell cycle progression:
| Study | Cell Line | Activity |
|---|---|---|
| Anticancer Activity Evaluation | Human Leukemia Cells | Inhibits cell growth in G2/M phase |
The structural features of the compound contribute to its ability to disrupt cancer cell proliferation.
Case Studies
-
Inhibition of iNOS and COX-2 Expression
- A study focusing on various pyrazolo[4,3-c]quinoline derivatives highlighted the importance of structural optimization in enhancing anti-inflammatory activity. The presence of electron-donating groups at specific positions on the phenyl ring was found to improve efficacy while reducing cytotoxicity.
-
Quantitative Structure–Activity Relationship (QSAR) Analysis
- QSAR studies have provided insights into the structural determinants influencing the biological activity of pyrazolo[4,3-c]quinolines. These analyses help predict which modifications could enhance therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
